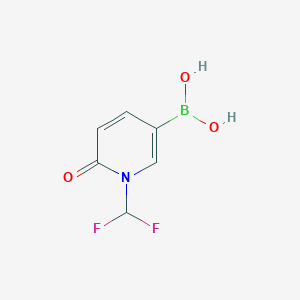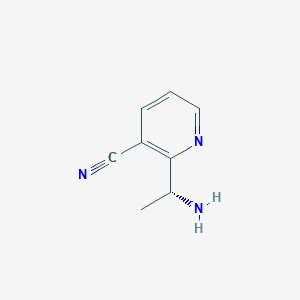
1,1'-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes a trichloroethane moiety linked to two anthracene-9,10-dione units via azanediyl bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of 2,2,2-trichloroethane-1,1-diamine with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione units can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione units to anthracene derivatives.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Studied for its potential anticancer properties.
Industry: Used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane moiety.
1,1,2-Trichloroethane: An organochloride solvent with similar structural features.
Uniqueness
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is unique due to its dual anthracene-9,10-dione units linked by azanediyl bridges, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89734-98-5 |
|---|---|
Molecular Formula |
C30H17Cl3N2O4 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
1-[[2,2,2-trichloro-1-[(9,10-dioxoanthracen-1-yl)amino]ethyl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H17Cl3N2O4/c31-30(32,33)29(34-21-13-5-11-19-23(21)27(38)17-9-3-1-7-15(17)25(19)36)35-22-14-6-12-20-24(22)28(39)18-10-4-2-8-16(18)26(20)37/h1-14,29,34-35H |
InChI Key |
PIAAVKAOXQUTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(C(Cl)(Cl)Cl)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


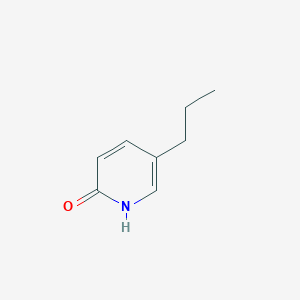
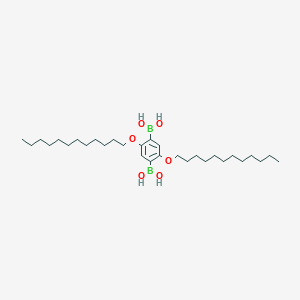

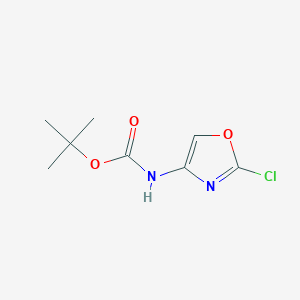
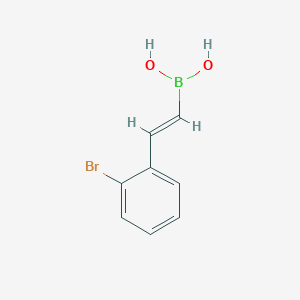
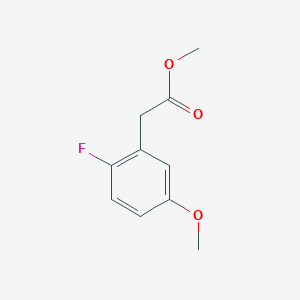
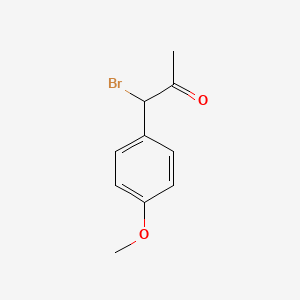


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
